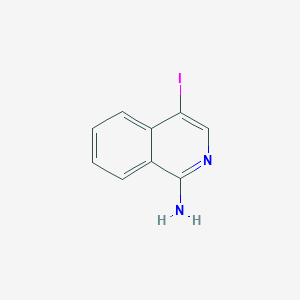

4-Iodoisoquinolin-1-amine

描述

Overview of Isoquinoline (B145761) Scaffold Significance in Organic and Medicinal Chemistry

The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a fundamental structural motif found in a vast array of natural products and synthetic compounds. nih.govnih.govbenthamdirect.com Its presence is integral to the development of therapeutic agents for a wide range of diseases, including cancer, microbial infections, and neurological disorders. nih.govresearchgate.netnih.gov The versatility of the isoquinoline ring system allows for functionalization at various positions, leading to a diverse chemical space with a broad spectrum of pharmacological activities. nih.govrsc.org Researchers have been intensely interested in developing efficient synthetic methods to construct and modify the isoquinoline framework, moving beyond traditional reactions to more novel and sustainable approaches. nih.gov

Importance of Halogenated Isoquinolines

The introduction of halogen atoms onto the isoquinoline scaffold can significantly influence the molecule's physicochemical properties and biological activity. nih.gov Halogenation can affect a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com This strategic modification is a key tool in drug design, allowing for the fine-tuning of a molecule's therapeutic potential. mdpi.com

Among the halogens, iodine possesses unique characteristics that make it a valuable substituent in medicinal chemistry. samaterials.com The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodo-substituted compounds highly reactive and useful as intermediates in a variety of chemical transformations, such as cross-coupling reactions. acs.org In terms of biological activity, iodine can form strong halogen bonds, which are non-covalent interactions that can enhance the binding of a ligand to its protein target. mdpi.com The presence of iodine can also modulate a compound's selectivity for different biological targets. mdpi.com

Contextualizing 4-Iodoisoquinolin-1-amine within the Broader Isoquinoline Chemical Space

This compound is a specific isoquinoline derivative that incorporates both a reactive iodine atom at the C4 position and an amine group at the C1 position. The presence and position of these functional groups make it a valuable building block in organic synthesis. The amine group can act as a directing group or a point for further derivatization, while the iodine atom serves as a handle for introducing a wide range of substituents through various coupling reactions. This strategic placement of functional groups allows for the synthesis of a diverse library of more complex isoquinoline derivatives with potential applications in drug discovery and materials science. While 4-substituted isoquinolines are less common in nature, their pharmacological importance is increasingly recognized. acs.org

Chemical Properties of this compound

| Property | Value |

| CAS Number | 55270-28-5 |

| Molecular Formula | C9H7IN2 |

| Molecular Weight | 270.07 g/mol |

| IUPAC Name | This compound |

| SMILES | Nc1ncc(I)c2ccccc12 |

Data sourced from multiple chemical suppliers. chemicalbook.combldpharm.comfluorochem.co.uk

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-iodoisoquinolin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEXQHFHWSRCHPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=C2N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348842 | |

| Record name | 4-iodoisoquinolin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55270-28-5 | |

| Record name | 4-iodoisoquinolin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization of 4 Iodoisoquinolin 1 Amine

Reactions Involving the Iodine Moiety

The iodine atom at the C-4 position is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions and nucleophilic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, and the iodo-substituent of 4-Iodoisoquinolin-1-amine serves as an excellent electrophilic partner. The high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions.

Suzuki-Miyaura Coupling: This reaction couples the iodo-compound with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. organic-chemistry.org The process is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid. organic-chemistry.orgyoutube.com While specific studies on this compound are not prevalent, the Suzuki coupling of analogous iodoquinolines is well-documented. For instance, 7-chloro-4-iodoquinoline (B1588978) reacts with high regioselectivity at the more reactive C-I bond position. dntb.gov.ua The reaction of 4-iodoanisole (B42571) with phenylboronic acid is another representative example of the conditions often employed. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| 7-Chloro-4-iodoquinoline | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ | Water | Reflux | 7-Chloro-4-phenylquinoline | 98 |

| 8-Iodoquinolin-4(1H)-one | BTZ(Bpin)₂ | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80°C | 8,8'-(BTZ)bis(quinolin-4-ol) | N/A |

Heck Reaction: The Heck (or Mizoroki-Heck) reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species in the presence of a base. wikipedia.org The reaction proceeds via oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by insertion of the alkene and subsequent β-hydride elimination. organic-chemistry.org This method can be applied to synthesize 4-alkenylated isoquinoline (B145761) derivatives. nih.gov The intramolecular version of the Heck reaction is a powerful method for constructing new heterocyclic rings. chim.it

Table 2: Example Conditions for Heck-Type Reactions

| Aryl Halide | Alkene Partner | Catalyst | Base | Solvent | Temperature | Product Type |

|---|---|---|---|---|---|---|

| Iodobenzene | Styrene | PdCl₂ | KOAc | Methanol | 120°C | Substituted Alkene |

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne. wikipedia.org It is typically co-catalyzed by palladium and copper(I) complexes and requires a base, often an amine, which can also serve as the solvent. organic-chemistry.orglibretexts.org The C-I bond is significantly more reactive than C-Br or C-Cl bonds, allowing for selective coupling at room temperature if multiple different halogens are present in a molecule. wikipedia.org Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. cetjournal.it

Table 3: General Conditions for Sonogashira Coupling

| Aryl Halide | Alkyne Partner | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature |

|---|---|---|---|---|---|---|

| Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp - 50°C |

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. nih.gov The reaction generally proceeds via a two-step addition-elimination mechanism through a Meisenheimer intermediate. nih.gov For SNAr to be effective, the aromatic ring must be activated by electron-withdrawing groups, and the leaving group's ability to depart is crucial.

In the context of haloquinolines and isoquinolines, the reactivity towards SNAr is position-dependent. The C-4 position is generally more reactive towards nucleophiles than the C-2 position. imperial.ac.uk However, iodine is typically a poorer leaving group in SNAr reactions compared to fluorine or chlorine because the rate-determining step is often the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond. youtube.com Most documented SNAr reactions on quinoline (B57606) scaffolds involve chloro-derivatives, such as the synthesis of 4-aminoquinolines from 4-chloroquinolines. nih.govmdpi.com Direct SNAr displacement of the iodine in this compound would likely require harsh conditions or highly activated nucleophiles, and is less common than cross-coupling pathways.

Reactions Involving the Amine Moiety

The primary amine at the C-1 position is a nucleophilic center that readily participates in a variety of classical amine reactions to form C-N and N=C bonds.

Acylation: The primary amine of this compound can be readily acylated by reacting with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding amides. This reaction is fundamental in modifying the electronic properties and steric bulk of the amino group.

Alkylation: N-alkylation of primary amines can be challenging due to overalkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine. nih.gov However, selective mono-alkylation can be achieved using specific reagents or methodologies like reductive amination or by employing ammonia (B1221849) surrogates. nih.gov

Arylation: The introduction of an aryl group onto the amine nitrogen (N-arylation) can be accomplished through methods like the Buchwald-Hartwig amination or Ullmann condensation. These reactions typically involve coupling the amine with an aryl halide in the presence of a metal catalyst (palladium or copper) and a base. researchgate.net Aryne-mediated arylation provides a transition-metal-free alternative. nih.gov

Primary amines react with aldehydes or ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.commasterorganicchemistry.com This reaction is reversible and is typically catalyzed by acid or base, with the removal of water driving the equilibrium towards the imine product. lumenlearning.comoperachem.com The resulting C=N double bond in the Schiff base derived from this compound can be a versatile intermediate for further transformations or a key structural feature in ligands for metal complexes. mdpi.comekb.eg

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfer and elimination of a water molecule to form the imine. youtube.com

Table 4: Typical Conditions for Imine (Schiff Base) Formation

| Amine | Carbonyl Compound | Catalyst/Reagent | Solvent | Temperature |

|---|---|---|---|---|

| Primary Aromatic Amine | Aromatic Aldehyde | Acetic Acid (cat.) | Methanol/Ethanol | 60-80°C |

| Primary Amine | Ketone/Aldehyde | p-Toluenesulfonic acid (cat.) | Toluene/Cyclohexane | Reflux (with Dean-Stark trap) |

Primary aromatic amines can be converted into diazonium salts through a process called diazotization. byjus.com This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C). masterorganicchemistry.comorganic-chemistry.org

The resulting 4-iodo-1-isoquinolinediazonium salt is a highly valuable synthetic intermediate. organic-chemistry.org The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles in subsequent transformations, many of which are known as Sandmeyer-type reactions. masterorganicchemistry.comresearchgate.net

Key transformations of the diazonium salt include:

Replacement by -OH: Warming the aqueous solution of the diazonium salt leads to its reaction with water, replacing the diazonium group with a hydroxyl group to form a phenol (B47542) analog. chemguide.co.uklibretexts.org

Replacement by Halides (Sandmeyer Reaction): Treatment with copper(I) halides (CuCl, CuBr) or potassium iodide (for iodine) allows for the substitution of the diazonium group with the corresponding halogen. masterorganicchemistry.com

Replacement by -CN (Sandmeyer Reaction): Using copper(I) cyanide introduces a nitrile group. masterorganicchemistry.com

Replacement by -H (Deamination): Reaction with hypophosphorous acid (H₃PO₂) reduces the diazonium salt, effectively replacing the original amine group with a hydrogen atom. masterorganicchemistry.com

These diazotization-based transformations provide a powerful route to synthesize 1-substituted-4-iodoisoquinolines that would be difficult to access through other methods.

Transformations of the Isoquinoline Core

The isoquinoline core of this compound is a versatile scaffold that allows for a range of chemical transformations. These modifications can target the nitrogen heterocycle itself or involve the saturation of the ring system to produce valuable derivatives. Such transformations are crucial for modulating the compound's physicochemical properties and for building more complex molecular architectures.

Modifications to the Nitrogen Heterocycle

The nitrogen atom at the 2-position of the isoquinoline ring is a key site for chemical modification due to its basicity and nucleophilicity. These characteristics allow for several transformations that alter the electronic and steric properties of the heterocycle. Nitrogen heterocycles are prevalent scaffolds in pharmaceuticals, and strategic alterations can lead to significant changes in pharmacological properties. nih.govresearchgate.netresearchgate.net

Common modifications include:

N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents, such as alkyl halides or sulfates, to form quaternary isoquinolinium salts. This transformation introduces a positive charge to the heterocycle, significantly altering its solubility and electronic characteristics. The reaction conditions typically involve treating the isoquinoline derivative with an appropriate alkyl halide in a polar solvent.

N-Oxidation: Treatment of the isoquinoline core with oxidizing agents like hydrogen peroxide or peroxy acids (e.g., m-CPBA) can lead to the formation of the corresponding N-oxide. This modification increases the polarity of the molecule and can influence its biological activity and metabolic profile. The N-oxide can also serve as a synthetic intermediate for further functionalization of the ring.

N-Acylation: While less common for the aromatic isoquinoline itself, the nitrogen in reduced derivatives like tetrahydroisoquinolines can be readily acylated using acyl chlorides or anhydrides to form amides. mdpi.com This functionalization is a standard method for introducing a wide variety of substituents.

These modifications are fundamental in the derivatization of nitrogen heterocycles and are applicable to the this compound scaffold for creating diverse analogues.

Hydrogenation and Reduction Products (e.g., Tetrahydroisoquinoline derivatives)

Hydrogenation of the isoquinoline core in this compound leads to the formation of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. These reduced structures are of significant interest as they are found in numerous natural products and biologically active molecules. mdpi.comnih.gov The primary challenge in the hydrogenation of this compound is the chemoselective reduction of the pyridine (B92270) portion of the bicyclic system without causing hydrodeiodination (cleavage of the carbon-iodine bond).

The selective hydrogenation of heterocycles containing carbon-halogen bonds is a crucial task in organic synthesis, as the resulting saturated, halogenated molecules are valuable building blocks. digitellinc.com Research on related haloquinolines has demonstrated that this selectivity is achievable with the appropriate choice of catalyst and reaction conditions. For instance, rhenium sulfide (B99878) catalysts have been shown to be effective in the hydrogenation of iodo- and bromoquinolines without cleaving the C-Hal bond. digitellinc.com

A study on the hydrogenation of 5-iodoquinoline (B175257) using a Re2S7/C composite catalyst successfully produced 5-iodo-1,2,3,4-tetrahydroquinoline. digitellinc.com This suggests that a similar strategy could be applied to this compound to yield 4-Iodo-1,2,3,4-tetrahydroisoquinolin-1-amine.

Alternative methods for reducing the isoquinoline core include transfer hydrogenation, which often utilizes a hydrogen donor like a Hantzsch ester or formic acid in the presence of a metal catalyst. mdpi.comdntb.gov.ua These methods can offer mild reaction conditions and different selectivity profiles compared to catalytic hydrogenation with H2 gas.

The table below summarizes relevant findings on the hydrogenation of related halogenated quinolines, which can serve as a model for the reduction of this compound.

| Substrate | Catalyst/Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 5-Iodoquinoline | Re2S7/C | 50 °C, 30 atm H2, Methanol | 5-Iodo-1,2,3,4-tetrahydroquinoline | ~30% | digitellinc.com |

| 6-Bromoquinoline | Re2S7/C | 50 °C, 30 atm H2, Methanol | 6-Bromo-1,2,3,4-tetrahydroquinoline | ~50% | digitellinc.com |

| 7-Bromoquinoline | Re2S7/C | 50 °C, 30 atm H2, Methanol | 7-Bromo-1,2,3,4-tetrahydroquinoline | ~50% | digitellinc.com |

| 8-Bromoquinoline | Re2S7/C | 50 °C, 30 atm H2, Methanol | 8-Bromo-1,2,3,4-tetrahydroquinoline | ~50% | digitellinc.com |

These studies indicate that the synthesis of 4-Iodo-1,2,3,4-tetrahydroisoquinolin-1-amine from this compound is a feasible transformation, providing a pathway to saturated derivatives while retaining the synthetically useful iodine substituent for further cross-coupling reactions.

Medicinal Chemistry and Biological Applications of 4 Iodoisoquinolin 1 Amine Derivatives

Structure-Activity Relationship (SAR) Studies

Influence of the 4-Iodo Substituent on Biological Activity

The iodine atom at the 4-position of the isoquinoline (B145761) ring plays a significant role in modulating the biological properties of these derivatives. Its size, lipophilicity, and ability to form halogen bonds are key factors influencing interactions with biological targets.

Research on related quinoline (B57606) and isoquinoline systems has demonstrated that halogen substituents can significantly impact activity. For instance, in a series of 4-aminoquinolines, 7-iodo and 7-bromo derivatives were found to be as active as their 7-chloro counterparts against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum. nih.gov This suggests that the nature of the halogen at this position can be varied without loss of potency, offering opportunities for fine-tuning pharmacokinetic properties.

The electron-withdrawing nature of the iodine atom can also influence the basicity of the isoquinoline nitrogen, which can be crucial for receptor binding. Studies on 4-aminoquinolines have shown that electron-withdrawing groups at the 7-position lower the pKa of the quinoline ring nitrogen. nih.govresearchgate.netresearchgate.net This modulation of electronic properties can affect the compound's ability to engage in necessary interactions within a biological target.

Impact of the 1-Amino Group on Receptor Binding and Efficacy

The 1-amino group is a critical feature of the 4-iodoisoquinolin-1-amine scaffold, often serving as a key interaction point with biological receptors. Its basicity and hydrogen-bonding capacity are pivotal for forming stable ligand-receptor complexes.

The position and nature of the amino group on the isoquinoline ring are crucial for biological activity. The basicity of 1-aminoisoquinolines is a well-defined characteristic that influences their interaction with acidic residues in protein binding sites. researchgate.net Modification of this amino group, for instance, by alkylation or incorporation into a larger substituent, can dramatically alter binding affinity and efficacy.

In the broader context of aminoquinolines and related heterocycles, the amino group is often essential for the compound's mechanism of action. For example, in many antimalarial 4-aminoquinolines, the basic amino side chain is believed to be crucial for the drug's accumulation in the acidic food vacuole of the parasite. researchgate.net While the specific targets of this compound derivatives may differ, the fundamental importance of the amino group in mediating interactions with biological macromolecules is a recurring theme.

Exploration of Modifications to the Isoquinoline Scaffold for Enhanced Bioactivity

To improve the potency, selectivity, and pharmacokinetic profiles of this compound derivatives, researchers have explored various modifications to the core isoquinoline scaffold. nih.govrsc.org These modifications can involve the introduction of additional substituents, alteration of the ring system, or fusion with other heterocyclic frameworks. nih.gov

The introduction of different functional groups at various positions on the isoquinoline ring can lead to significant changes in biological activity. researchgate.net SAR studies on related tetrahydroisoquinoline derivatives have shown that electron-donating, electron-withdrawing, and various heterocyclic functional groups play a vital role in modulating their biological potential. researchgate.net

Furthermore, the isoquinoline framework itself can be modified to create novel chemical entities with enhanced properties. This can include the reduction of the isoquinoline ring to a tetrahydroisoquinoline, which can introduce conformational flexibility and new interaction possibilities. researchgate.net Fusion of the isoquinoline scaffold with other ring systems, such as pyrrole to form pyrrolo[2,1-a]isoquinolines, has also been a successful strategy for developing new bioactive compounds. nih.gov

Pharmacological Applications of Derivatives

The derivatization of this compound has led to the discovery of compounds with potential applications in various therapeutic areas. These efforts have focused on developing novel drug candidates with improved efficacy and safety profiles.

Development of Pharmaceutical Candidates

The versatile isoquinoline scaffold has been a foundation for the development of numerous pharmaceutical agents. rsc.org Derivatives of this compound are part of this broader effort to identify new drug candidates. The development process often involves iterative cycles of chemical synthesis, biological evaluation, and SAR analysis to optimize the lead compounds.

For instance, the 4-aminoquinoline scaffold is present in the majority of drugs used for treating malaria. nih.gov While not all derivatives of this compound are targeted towards malaria, the extensive research in this area provides valuable insights into the design of new therapeutic agents based on this core structure. The development of bisquinoline compounds, where two quinoline rings are linked together, has shown promise in overcoming drug resistance in malaria. scilit.com

The following table summarizes some examples of isoquinoline and quinoline derivatives and their biological activities, illustrating the potential for developing pharmaceutical candidates from this class of compounds.

| Compound Class | Example | Biological Activity |

| 4-Aminoquinolines | Chloroquine | Antimalarial nih.gov |

| Bisquinolines | (±)-trans-N1,N2-bis(7−chloroquinolin-4−yl)cyclohexane-1,2−diamine | Antimalarial scilit.com |

| Pyrrolo[2,1-a]isoquinolines | Synthetic Analogs | Cytotoxic nih.gov |

Specific Therapeutic Areas of Investigation

Derivatives of the isoquinoline and quinoline scaffolds have been investigated for a wide range of therapeutic applications, highlighting the broad potential of compounds derived from this compound.

Anticancer Activity: The 4-aminoquinoline scaffold has been explored for its potential as an anticancer agent. nih.gov Some derivatives have shown cytotoxic effects on various cancer cell lines. nih.gov The development of novel isoquinoline-based compounds continues to be an active area of cancer research. nih.gov

Antimicrobial Activity: Isoquinoline alkaloids and their derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiparasitic effects. ijpsjournal.com

Antiviral Activity: Certain 4-oxoquinoline derivatives have been identified as novel anti-HIV-1 compounds. nih.gov

Neuroprotective and Anti-inflammatory Activities: A wide range of isoquinoline alkaloids have been isolated and shown to possess neuroprotective and anti-inflammatory properties. nih.gov

The following table provides an overview of the therapeutic areas where isoquinoline and quinoline derivatives have been investigated.

| Therapeutic Area | Compound Class | Key Findings |

| Oncology | 4-Aminoquinoline derivatives | Cytotoxicity against breast cancer cell lines nih.gov |

| Infectious Diseases | Protoberberines | Antibacterial and antifungal effects ijpsjournal.com |

| Virology | 4-Oxoquinolines | Potent anti-HIV-1 activity nih.gov |

| Neurology/Immunology | Isoquinoline alkaloids | Neuroprotective and anti-inflammatory effects nih.gov |

Anticancer Agents

Derivatives of the quinoline and isoquinoline core, including those with iodo-substitutions, have demonstrated significant potential as anticancer agents. The 4-anilinoquinazoline framework, a related heterocyclic system, is a well-established backbone for antitumor compounds. nih.govresearchgate.net Research into 2,4-disubstituted-6-iodoquinazoline derivatives has provided valuable insights into the anticancer potential of such iodinated heterocyclic compounds.

One study reported the synthesis of five new 2,4-disubstituted-6-iodoquinazoline derivatives. nih.govresearchgate.net Among these, compound 3c , featuring a sulfanilamide at position 4 and a 4-methoxyphenyl group at position 2, was identified as the most effective anticancer agent. It demonstrated growth inhibition of four different tumor cell lines with IC50 values ranging from 4.0 to 8.0 µM. nih.govresearchgate.net Another promising compound from this series, 3b , also showed significant antiproliferative activity with IC50 values between 6.0 and 9.0 µM against the same cell lines. nih.govresearchgate.net These findings underscore the potential of the iodoquinazoline scaffold in developing novel anticancer therapies.

Furthermore, a series of 4-aminoquinoline derivatives were synthesized and evaluated for their cytotoxic effects on human breast tumor cell lines, MCF7 and MDA-MB468. nih.gov Although not direct derivatives of this compound, these studies on related structures provide a rationale for its exploration in cancer research. In this study, the compound N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine emerged as a highly active compound, particularly against MDA-MB 468 cells. nih.gov Another compound, butyl-(7-fluoro-quinolin-4-yl)-amine, was more potent against MCF-7 cells when compared to the known antimalarial drug, chloroquine. nih.gov

The anticancer activity of these compounds is often linked to their ability to inhibit enzymes crucial for cancer cell proliferation and survival, such as carbonic anhydrase and various kinases. nih.govresearchgate.net

Table 1: Anticancer Activity of Selected Iodoquinazoline Derivatives

| Compound | Substituent at Position 2 | Substituent at Position 4 | Cancer Cell Lines | IC50 (µM) |

|---|---|---|---|---|

| 3c | 4-methoxyphenyl | Sulfanilamide | Four tumor cell lines | 4.0 - 8.0 |

| 3b | 4-methoxyphenyl | Sulfanilamide | Four tumor cell lines | 6.0 - 9.0 |

Data sourced from references nih.govresearchgate.net

Antimicrobial Agents (e.g., Antibacterial, Antifungal)

The quinoline and isoquinoline skeletons are integral to many antimicrobial agents. The introduction of iodine into these structures can enhance their antimicrobial properties. A study on iodo-quinoline derivatives demonstrated their effectiveness against Gram-positive bacteria and various fungal strains. nih.gov

A library of iodo-quinoline derivatives was tested for their in vitro antimicrobial activity against Staphylococcus epidermidis, Klebsiella pneumoniae, and Candida parapsilosis. nih.gov The study found that all the tested compounds exhibited antibacterial effects against S. epidermidis and varying degrees of antifungal activity against C. parapsilosis, while they had no effect on the Gram-negative bacterium K. pneumoniae. nih.gov The lack of activity against Gram-negative bacteria is likely due to the distinctive outer membrane of these cells, which can confer resistance. nih.gov

In the quinoline series, the compound designated as 4d , which contains a -C6H4Br group, showed the highest activity against S. epidermidis. nih.gov The presence of a halogenated phenyl group appeared to be a key factor for enhanced antibacterial activity. For antifungal activity against C. parapsilosis, the trends were slightly different, with compound 4d again being one of the most active in the quinoline series. nih.gov

Alkynyl isoquinolines have also been identified as a new class of antibacterial agents with potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Two representative compounds, HSN584 and HSN739 , showed moderate antibacterial activity (MIC range = 4–16 µg/mL) against several clinically important Gram-positive bacteria. mdpi.com Importantly, these compounds were also active against fluoroquinolone-resistant strains of S. aureus. mdpi.com

Table 2: Antimicrobial Activity of Selected Iodo-quinoline and Alkynyl Isoquinoline Derivatives

| Compound | Organism | Activity (MIC in µg/mL) |

|---|---|---|

| Iodo-quinoline derivative 4d | S. epidermidis | Not specified in µg/mL, but highest activity in the series |

| HSN584 | Gram-positive bacteria | 4 - 16 |

| HSN739 | Gram-positive bacteria | 4 - 16 |

Data sourced from references nih.govmdpi.com

Kinase Inhibitors (e.g., Tyrosine Kinase, Serine/Threonine Kinases)

The 4-aminoquinazoline core, structurally related to 4-aminoisoquinoline, is a well-known pharmacophore for kinase inhibitors, with several approved anticancer drugs like gefitinib and erlotinib featuring this scaffold. nih.gov These compounds are effective as specific inhibitors of both tyrosine kinases and serine/threonine kinases. nih.gov This established precedent strongly suggests that this compound derivatives could also function as potent kinase inhibitors.

Research on 6-substituted isoquinolin-1-amine derivatives has led to the optimization of Rho-associated coiled-coil containing protein kinase (ROCK-I) inhibitors. nih.gov ROCK is a serine/threonine kinase that plays a significant role in various cellular functions, and its inhibition is a therapeutic target for cardiovascular diseases. The optimization of fragment-derived ATP-competitive ROCK inhibitors led to a lead compound that was equipotent against both ROCK-I and ROCK-II. nih.gov

A new series of pyrazolo[3,4-g]isoquinoline derivatives were synthesized and their kinase inhibitory potency was evaluated against a panel of eight protein kinases. researchgate.net The study found that substitutions at different positions on the isoquinoline ring system led to varied kinase inhibition profiles. For instance, the introduction of an alkyl group at the 4-position altered the selectivity, with a preference for inhibiting CLK1, CDK9, and GSK3 over Haspin kinase. researchgate.net One of the amino analogs, 2c , was identified as the best Haspin inhibitor with an IC50 value of 62 nM. researchgate.net

Table 3: Kinase Inhibitory Activity of a Pyrazolo[3,4-g]isoquinoline Derivative

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| 2c | Haspin | 62 |

Data sourced from reference researchgate.net

Antileishmanial Agents

Derivatives of 4-aminoquinoline have been investigated as potential therapeutic agents against leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus. nih.gov The development of new, effective, and safer antileishmanial drugs is a critical area of research due to the toxicity and emerging resistance associated with current treatments. nih.gov

A study on 2-(7-chloroquinolin-4-ylamino)ethyl benzoate derivatives demonstrated their potential leishmanicidal effect against Leishmania mexicana promastigotes, with some compounds showing an IC50 of less than 10 µM. nih.gov Although these are not direct derivatives of this compound, the findings highlight the potential of the 4-aminoquinoline scaffold in antileishmanial drug discovery. The quinoline nucleus is known to inhibit hematin formation and can accumulate in the target parasite. nih.gov

Another study focused on quinoline-4-carboxylic acids, which have shown a range of biological activities, including antileishmanial properties. semanticscholar.org The research underscores that the quinoline ring is a valuable scaffold for developing new compounds with potential antiparasitic activity. semanticscholar.org

Target Identification and Mechanistic Insights in Biological Systems

Modulation of Enzyme Activity (e.g., Kinases, Prolyl Hydroxylase, Reverse Transcriptase)

The biological activities of this compound derivatives are intrinsically linked to their ability to modulate the activity of specific enzymes.

Kinases: As discussed in section 4.2.2.3, isoquinoline and quinazoline derivatives are potent kinase inhibitors. nih.govnih.gov They typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins. nih.gov This mechanism is central to their anticancer and other therapeutic effects.

Reverse Transcriptase: The anti-HIV-1 activity of many quinoline derivatives is due to their inhibition of HIV-1 reverse transcriptase (RT). mdpi.comnih.gov These compounds can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric pocket on the enzyme, which is distinct from the active site where nucleosides bind. mdpi.com This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity. mdpi.com Kinetic studies of some quinoline derivatives have shown uncompetitive and noncompetitive modes of action with respect to deoxynucleotide triphosphate incorporation and template/primer uptake, respectively, suggesting a complex inhibitory mechanism. researchgate.net

Interactions with Biological Macromolecules (e.g., DNA, Receptors)

The interaction of small molecules with biological macromolecules is fundamental to their therapeutic effect. For isoquinoline and quinoline derivatives, DNA and specific protein receptors are common targets. While direct experimental studies on the binding of this compound derivatives to macromolecules such as DNA are not extensively documented in publicly available research, the broader class of quinoline and isoquinoline compounds has been shown to interact with DNA. These interactions can occur through intercalation, where the planar aromatic ring system inserts between the base pairs of the DNA double helix, or through groove binding. Such interactions can disrupt DNA replication and transcription, leading to cytotoxic effects, a mechanism often exploited in the design of anticancer agents.

Molecular docking studies on related indenoisoquinoline derivatives have suggested that these compounds can act as potent inhibitors of Topoisomerase I (Top1), an enzyme crucial for managing DNA topology during replication and transcription. researchgate.net These studies indicate that the indenoisoquinoline scaffold can bind to the Top1-DNA complex, with specific residues such as ARG364 and ASN722 being important for the interaction. researchgate.net Although these findings are for a related but different scaffold, they provide a plausible model for how this compound derivatives might also interact with similar biological targets. Further experimental validation through techniques like UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism would be necessary to confirm the specific binding modes of this compound derivatives with DNA and to quantify the binding affinities.

Mechanisms of Action at a Cellular and Molecular Level

The cellular and molecular mechanisms of action for this compound derivatives are not yet fully elucidated in the scientific literature. However, based on the activities of structurally related compounds, several potential mechanisms can be hypothesized. As mentioned, inhibition of topoisomerase enzymes is a well-established mechanism for many quinoline-based anticancer drugs. dntb.gov.ua By stabilizing the Topoisomerase-DNA covalent complex, these compounds lead to the accumulation of DNA strand breaks, which in turn triggers cell cycle arrest and apoptosis. dntb.gov.ua

Another potential mechanism of action could involve the inhibition of protein kinases. The quinoline and isoquinoline cores are found in numerous kinase inhibitors, where they act as scaffolds that can be functionalized to target the ATP-binding site of specific kinases. researchgate.net Given that many kinases are dysregulated in cancer and other diseases, the development of this compound derivatives as kinase inhibitors is a promising area for research. Molecular docking studies of iodoquinazoline derivatives have shown potential binding to targets like human thymidylate synthase (hTS) and human thymidine kinase (hTK), which are crucial for nucleotide synthesis and, consequently, DNA replication. nih.gov

Furthermore, some quinoline derivatives have been shown to induce anticancer activity through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. researchgate.net The precise mechanism for this compound derivatives would need to be investigated through detailed cellular and molecular biology studies, including cell viability assays, cell cycle analysis, apoptosis assays, and specific enzyme inhibition assays.

Scaffold Hopping and Drug Design Principles

Application of this compound as a Privileged Scaffold

The concept of a "privileged scaffold" refers to a molecular framework that is able to provide ligands for diverse biological targets through modification of its peripheral functional groups. nih.gove3s-conferences.org Both quinoline and isoquinoline skeletons are widely regarded as privileged scaffolds in medicinal chemistry due to their presence in a multitude of natural products and synthetic drugs with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial effects. researchgate.netnih.gov

The this compound framework can be considered a privileged scaffold for several reasons. The isoquinoline core provides a rigid and planar structure that can engage in π-π stacking and hydrophobic interactions with biological targets. The amino group at the 1-position and the iodo group at the 4-position serve as versatile handles for synthetic modification, allowing for the introduction of a wide range of substituents to explore the chemical space around the core structure. The iodine atom, in particular, can be utilized in various cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, thereby enabling the generation of diverse compound libraries for high-throughput screening. While specific examples of large libraries built upon the this compound scaffold are not readily found in the literature, the synthetic tractability and the established biological relevance of the broader isoquinoline class support its potential as a valuable starting point for drug discovery programs.

Strategic Modifications for Improved Pharmacological Profiles

Strategic modifications of a lead compound are crucial for optimizing its pharmacological profile, including potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). For the this compound scaffold, several strategic modifications can be envisioned to enhance its therapeutic potential.

Table 1: Potential Strategic Modifications of the this compound Scaffold and their Rationale

| Modification Site | Type of Modification | Rationale for Improved Pharmacological Profile |

| 1-Amino Group | Acylation, Alkylation, Arylation | To modulate hydrogen bonding capacity, lipophilicity, and steric interactions with the target binding site. Introduction of specific side chains can lead to enhanced target affinity and selectivity. |

| 4-Iodo Group | Suzuki, Sonogashira, Heck, Buchwald-Hartwig cross-coupling reactions | To introduce a wide variety of aryl, heteroaryl, alkyl, or amino substituents. This allows for extensive exploration of structure-activity relationships (SAR) and can significantly impact potency and target selectivity. |

| Isoquinoline Ring | Introduction of substituents (e.g., methoxy, chloro, fluoro) on the benzene (B151609) ring portion | To fine-tune the electronic properties and lipophilicity of the scaffold, which can affect target binding, cell permeability, and metabolic stability. |

For instance, structure-activity relationship (SAR) studies on 4-aminoquinoline derivatives have demonstrated that the nature of the substituent at the 7-position of the quinoline ring significantly influences their antiplasmodial activity. mdpi.com Electron-withdrawing groups at this position were found to lower the pKa of the quinoline ring nitrogen, affecting the drug's accumulation in the parasite's food vacuole. mdpi.com Similar systematic SAR studies on this compound derivatives, where the iodo group is replaced by various substituents and the amino group is functionalized, would be essential to identify key structural features for optimal biological activity.

The following table presents hypothetical data to illustrate how a SAR study might be presented for derivatives of this compound, based on common findings in the broader quinoline/isoquinoline literature.

Table 2: Hypothetical Structure-Activity Relationship of 4-Substituted-Isoquinolin-1-amine Derivatives

| Compound ID | R1 (at 1-amino position) | R2 (at 4-position) | Target IC50 (µM) |

| 1 | -H | -I | >50 |

| 2a | -COCH3 | -I | 25.5 |

| 2b | -H | -Phenyl | 10.2 |

| 2c | -COCH3 | -Phenyl | 5.1 |

| 2d | -H | -4-Methoxyphenyl | 8.7 |

| 2e | -COCH3 | -4-Methoxyphenyl | 3.8 |

This data is illustrative and not based on published experimental results for this compound derivatives.

Such systematic studies would be instrumental in guiding the rational design of novel this compound derivatives with improved pharmacological profiles for various therapeutic applications.

Computational Chemistry and Spectroscopic Characterization Studies

Computational Chemistry Applications

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties from first principles. Methods like Density Functional Theory (DFT) are widely used for their balance of accuracy and computational efficiency. nih.gov DFT is employed to calculate the electronic structure of molecules, providing information on optimized geometry, orbital energies, and various spectroscopic properties. nih.govals-journal.com Time-Dependent DFT (TD-DFT) extends these principles to study excited states and predict electronic absorption spectra. als-journal.com

To account for the influence of a solvent, which is crucial for modeling realistic chemical and biological environments, quantum calculations are often paired with a solvation model. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous medium with a defined dielectric constant, making the computation of solvent effects more manageable. wikipedia.orgq-chem.comresearchgate.net

The geometry and electronic properties of 4-iodoisoquinolin-1-amine can be thoroughly investigated using DFT. The molecule consists of a planar isoquinoline (B145761) ring system, with the amine group and the iodine atom as key substituents. The nitrogen atom of the amine group is expected to be sp³ hybridized, resulting in a trigonal pyramidal geometry. libretexts.orgpressbooks.pub

DFT calculations, often using a basis set like B3LYP/6-31G(d,p), can precisely determine structural parameters. nih.govnih.gov These calculations would yield optimized bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure.

Furthermore, these calculations reveal critical electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity. Other calculated descriptors include electronegativity, chemical hardness, and the global electrophilicity index, which help in predicting how the molecule will interact with other chemical species. nih.gov

| Parameter | Description | Predicted Significance for this compound |

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | DFT can predict the specific lengths of C-C, C-N, C=N, C-H, N-H, and C-I bonds. |

| Bond Angles (°) | The angle formed between three connected atoms. | Calculations would define the geometry of the fused rings and the orientation of the amino and iodo substituents. |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | The amine group and the aromatic system are likely major contributors to the HOMO. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | The delocalized π-system of the isoquinoline ring is expected to define the LUMO. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A key descriptor for predicting the molecule's reactivity, stability, and electronic transitions. |

| Mulliken Charges | The partial charge assigned to each atom in the molecule. | Reveals the distribution of electron density and identifies potential sites for electrophilic or nucleophilic attack. |

Computational chemistry, particularly DFT, is an invaluable tool for elucidating reaction mechanisms and predicting the feasibility of synthetic routes. rsc.org By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the corresponding activation energies.

For the synthesis of this compound, DFT calculations could be used to:

Evaluate Iodination Mechanisms: Investigate the energetics of different iodination reagents and conditions for introducing the iodine atom at the C4 position of the isoquinoline ring.

Analyze Amination Pathways: Model the introduction of the amine group at the C1 position, comparing the energy barriers for various synthetic strategies, such as nucleophilic aromatic substitution.

Optimize Reaction Conditions: By understanding the energy profiles, reaction conditions (temperature, solvent, catalyst) can be computationally optimized to favor the desired product and minimize the formation of byproducts. researchgate.net

These theoretical predictions help streamline laboratory work by identifying the most promising synthetic strategies before extensive experimental trials are undertaken.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is central to drug discovery for predicting the binding affinity and interaction patterns of a compound within the active site of a biological target. nih.govresearchgate.netijcce.ac.ir

Given that isoquinoline and quinoline (B57606) scaffolds are present in many biologically active compounds, particularly kinase inhibitors, this compound could be evaluated as a potential ligand for various protein targets. mdpi.commdpi.com A typical molecular docking study would involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound is energy-minimized. A crystal structure of the target protein is obtained from a database like the Protein Data Bank (PDB). nih.gov

Docking Simulation: The ligand is placed in the binding site of the receptor, and an algorithm samples numerous possible conformations and orientations.

Scoring and Analysis: Each pose is assigned a score based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The resulting poses are analyzed to identify key intermolecular interactions.

Potential interactions for this compound would include:

Hydrogen Bonds: The amine group (-NH₂) can act as a hydrogen bond donor, while the nitrogen atom in the isoquinoline ring can act as an acceptor. nih.gov

Halogen Bonds: The iodine atom can participate in halogen bonding, a specific non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein's active site.

π-π Stacking: The aromatic isoquinoline ring can engage in π-π stacking or T-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The carbon framework of the molecule can form hydrophobic interactions with nonpolar residues. mdpi.com

| Interaction Type | Potential Residues in Target | Significance |

| Hydrogen Bonding | Asp, Glu, Gln, Ser, Thr | Crucial for binding specificity and affinity. |

| Halogen Bonding | Backbone carbonyls, Asn, Gln | The iodine at the C4 position provides a unique interaction point. |

| π-π Stacking | Phe, Tyr, Trp | Stabilizes the ligand within the binding pocket. |

| Hydrophobic Interactions | Ala, Val, Leu, Ile | Contributes to the overall binding energy. |

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules lead to changes in their biological effects.

To build a QSAR model for a series of this compound analogs, a dataset of compounds with experimentally measured biological activity (e.g., IC₅₀ values) is required. nih.gov For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and properties.

Types of Molecular Descriptors:

Constitutional: Molecular weight, number of atoms, number of rings.

Topological: Descriptors of molecular shape and branching (e.g., topoShape). researchgate.net

Geometric: Molecular surface area, volume.

Physicochemical: LogP (lipophilicity), topological polar surface area (TPSA). nih.gov

Electronic: Dipole moment, HOMO/LUMO energies, partial charges.

Once the descriptors and activity data are compiled, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to generate an equation that correlates the descriptors with the biological activity. nih.govresearchgate.net A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. nih.govresearchgate.net

| Descriptor Class | Example Descriptor | Information Provided |

| Physicochemical | LogP | Lipophilicity, related to membrane permeability. |

| Physicochemical | TPSA | Polar Surface Area, related to cell penetration. |

| Electronic | HOMO Energy | Electron-donating ability. |

| Topological | TopoShape | Overall shape and size of the molecule. |

Quantitative Structure-Activity Relationship (QSAR) Studies

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule. Although specific experimental spectra for this compound are not readily found, the expected chemical shifts and coupling patterns can be inferred from the analysis of 1-aminoisoquinoline (B73089) and other substituted isoquinolines.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline ring system and the protons of the amine group. The introduction of the iodine atom at the C4 position will significantly influence the electronic environment of the neighboring protons, primarily the proton at C3.

Amine Protons (-NH₂): A broad singlet is anticipated for the two amine protons. Its chemical shift can vary depending on the solvent and concentration but typically appears in the range of 5.0-6.0 ppm.

Aromatic Protons: The protons on the isoquinoline core will appear in the aromatic region, typically between 7.0 and 8.5 ppm. The proton at C3, being adjacent to the electron-withdrawing iodine atom, is expected to be deshielded and appear at a relatively downfield chemical shift. The protons on the benzo-fused ring (H5, H6, H7, H8) will exhibit complex splitting patterns (doublets, triplets, or multiplets) characteristic of a substituted benzene (B151609) ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. The spectrum of this compound is predicted to display nine distinct signals corresponding to the nine carbon atoms of the isoquinoline ring.

C1 and C4: The carbons directly attached to the nitrogen (C1) and iodine (C4) atoms will be significantly affected. The C1 carbon, bonded to the amine group, will be shielded, while the C4 carbon, bearing the heavy iodine atom, will show a characteristic low-field shift due to the heavy-atom effect.

Other Aromatic Carbons: The remaining carbon signals will appear in the typical aromatic region (110-150 ppm).

| Predicted NMR Data for this compound | |

|---|---|

| Spectrum | Expected Chemical Shifts (δ, ppm) and Characteristics |

| ¹H NMR |

- NH₂: ~5.0-6.0 (broad singlet)

|

| ¹³C NMR | - C-I: ~90-100 - C-NH₂: ~150-160 - Other Aromatic Carbons: ~110-140 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The IR spectrum of this compound would be characterized by absorptions corresponding to the N-H bonds of the primary amine, the C-N bond, the aromatic C-H and C=C bonds of the isoquinoline ring, and the C-I bond. wpmucdn.com

N-H Stretching: Primary amines typically show two distinct bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric stretching vibrations of the N-H bonds. chemicalbook.comresearchgate.net

N-H Bending: An N-H bending (scissoring) vibration is expected to appear in the range of 1580-1650 cm⁻¹. researchgate.net

C-N Stretching: The stretching vibration for an aromatic C-N bond is typically observed in the 1250-1335 cm⁻¹ region. researchgate.net

Aromatic C-H and C=C Stretching: The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the isoquinoline ring will produce several bands in the 1400-1600 cm⁻¹ region.

C-I Stretching: The carbon-iodine bond stretching vibration is expected to appear in the low-frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

| Predicted IR Absorption Data for this compound | |

|---|---|

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| N-H Bend | 1580 - 1650 |

| Aromatic C=C Stretch | 1400 - 1600 |

| Aromatic C-N Stretch | 1250 - 1335 |

| C-I Stretch | 500 - 600 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like isoquinoline derivatives are known to exhibit characteristic absorption bands in the UV region. The spectrum of this compound is expected to be dominated by π → π* transitions of the isoquinoline aromatic system. nih.gov

The parent isoquinoline molecule shows absorption bands around 220, 270, and 320 nm. The presence of the amino and iodo substituents would likely cause a bathochromic (red) shift of these absorption maxima due to the extension of the conjugated system and electronic effects. The solvent polarity can also influence the position and intensity of these bands. nih.gov However, without experimental data, the precise absorption maxima (λ_max) remain speculative.

| Predicted UV-Vis Absorption Data for this compound | |

|---|---|

| Electronic Transition | Expected Wavelength Range (nm) |

| π → π* | 220 - 350 |

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₇IN₂), the molecular weight can be readily calculated.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula. The calculated exact mass of the protonated molecule [M+H]⁺ is a key piece of data for its identification.

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺). The fragmentation pattern would be characteristic of the structure. Key expected fragments would arise from:

Loss of an iodine atom ([M-I]⁺), which would be a very common fragmentation pathway for iodo-substituted compounds.

Loss of a hydrogen cyanide (HCN) molecule from the isoquinoline ring.

The presence of an ion at m/z 127 corresponding to I⁺. docbrown.info

| Predicted Mass Spectrometry Data for this compound | |

|---|---|

| Parameter | Value |

| Molecular Formula | C₉H₇IN₂ |

| Molecular Weight | 269.08 g/mol |

| Calculated Exact Mass [M]⁺ | 269.9654 |

| Key Expected Fragments (m/z) |

- [M]⁺: 270

|

X-ray diffraction analysis of a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

Currently, there are no published crystal structures for this compound in the crystallographic databases. A successful crystallographic study would reveal how the molecules pack in the crystal lattice. It would be expected that the planar isoquinoline rings would engage in π-π stacking interactions, while the amine groups would likely participate in intermolecular hydrogen bonding, potentially forming dimers or extended networks, which are crucial for the stability of the crystal structure.

常见问题

Q. What synthetic methodologies are validated for producing 4-Iodoisoquinolin-1-amine, and how are reaction conditions optimized?

The Friedländer reaction has been adapted for synthesizing structurally related 4-arylquinolines, involving cyclization of 2-(3,4-dihydroisoquinolin-1-yl)anilines with ketones under acid catalysis. Optimization involves varying temperature (80–120°C), solvent polarity (e.g., acetic acid vs. toluene), and catalyst loading (5–20 mol% HSO). Reaction progress is monitored via thin-layer chromatography (TLC), with yields maximized through iterative adjustments. NMR spectroscopy (particularly H and C) is critical for intermediate characterization .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Mandatory personal protective equipment (PPE) includes nitrile gloves, chemical-resistant lab coats, and sealed goggles due to potential skin/eye irritation. Work must be conducted in fume hoods with ≥0.5 m/s face velocity. Spills require immediate containment using vermiculite absorbent, followed by decontamination with 10% sodium thiosulfate to neutralize iodine species. Waste must be segregated in halogenated organic containers and processed through certified hazardous waste facilities .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

High-resolution mass spectrometry (HRMS) confirms molecular weight (±5 ppm accuracy). H/C NMR in DMSO- resolves aromatic proton environments (δ 7.8–8.6 ppm) and confirms amine proton presence. Purity analysis uses reverse-phase HPLC with UV detection at 254 nm (C18 column, acetonitrile/water gradient). Residual solvents are quantified via GC-MS headspace analysis .

Advanced Research Questions

Q. How can computational retrosynthesis tools improve the efficiency of this compound production?

AI-driven platforms (e.g., Template_relevance models) analyze >10 reactions from Pistachio and Reaxys databases to propose viable pathways. These tools prioritize routes with minimal steps (one-step synthesis probability <5%), high predicted yields (>60% via machine learning), and compatible protecting groups. Validation involves comparing computed C NMR shifts (DFT-level calculations) with experimental data .

Q. What systematic approaches resolve contradictions in reported biological activities of this compound derivatives?

Implement PRISMA-guided systematic reviews to assess methodological heterogeneity. Key steps include:

- Standardizing assay conditions (cell lines, incubation time).

- Applying meta-regression to quantify structural modifications' impact on IC values.

- Conducting sensitivity analyses excluding studies with high Risk of Bias (RoB) scores. Evidence quality is determined using Cochrane-recommended GRADE criteria, addressing batch-to-batch purity variations (>95% vs. <90%) .

Q. What mechanistic studies elucidate the iodine substituent's role in this compound's reactivity?

Competitive halogenation experiments under Suzuki-Miyaura conditions demonstrate iodine's kinetic vs. thermodynamic control. Isotopic labeling (I → I) tracks substituent stability in cross-couplings. Computational studies (DFT at B3LYP/6-311+G** level) map transition state energies for C–I bond activation. Hammett plots correlate σ values of para-substituents with reaction rates .

Q. How can Design of Experiments (DoE) optimize reaction conditions for scaled synthesis?

DoE evaluates interactive effects of parameters like time, temperature, and stoichiometry. Central Composite Designs (CCD) identify optimal ranges (e.g., 24-hour reaction time at 100°C with 1.2 eq. iodinating agent). Response surface methodology (RSM) predicts yield improvements (>75%) while minimizing byproduct formation .

Methodological Considerations

- Data Analysis : Raw spectral data (NMR, HRMS) should be archived in appendices, with processed data (e.g., coupling constants, purity percentages) integrated into results sections .

- Systematic Reviews : Follow Cochrane Handbook guidelines for data extraction, including independent dual-reviewer verification and forest plots to visualize effect-size heterogeneity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。